is a PEG derivative containing a propargyl group and an NHS ester group . The hydrophilic PEG spacer increases solubility in aqueous media . This reagent is an amine reactive reagent for derivatizing peptides, antibodies, amine coated surfaces, etc .
Propargyl-PEG1-NHS ester is widely used in bioconjugation with antibodies (ADC), protein, peptide & other molecules . The NHS ester group can react with primary amines (NH2) on the macromolecule very readily at pH 7-9 to form a stable, irreversible amide bond .
Propargyl-NHS ester may be used as a tool for identifying nucleophilic ligandable hotspots by chemoproteomic approaches .
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
Propargyl-PEG1-NHS ester can be used for chemical modifications . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
It can be used for cross linking . The NHS ester group can react with primary amines (NH2) on the macromolecule very readily at pH 7-9 to form a stable, irreversible amide bond .
Propargyl-PEG1-NHS ester can be used for the modification of biological therapeutics . The hydrophilic PEG spacer increases solubility in aqueous media .
Propargyl-PEG1-NHS ester is a noncleavable 1-unit PEG linker for antibody-agent-conjugation (ADC) . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Propargyl-PEG1-NHS ester is a click chemistry reagent . It can react with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Propargyl-PEG1-NHS ester is an amine reactive reagent . It can be used for derivatizing peptides, antibodies, amine coated surfaces etc .
Propargyl-PEG1-NHS ester is a synthetic molecule. Its significance lies in its ability to covalently attach to molecules containing primary amines (present in many biomolecules) through the NHS ester group. The terminal alkyne group then serves as a reactive handle for further conjugation with azide-tagged molecules via a highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as click chemistry []. This combination allows researchers to build complex and functional biomolecules for various applications.
Propargyl-PEG1-NHS ester possesses a unique three-part structure:
The short PEG spacer minimizes steric hindrance (interference caused by bulky groups) and allows for efficient conjugation without significantly affecting the target biomolecule's function.
The specific synthesis of Propargyl-PEG1-NHS ester may involve variations, but it generally involves reacting propargyl alcohol with a suitable activated PEG derivative followed by coupling with N-hydroxysuccinimide.
Propargyl-PEG1-NHS ester + Azide-tagged molecule ➡️ Bioconjugate + N-hydroxysuccinimide
This reaction is highly specific, efficient, and occurs under mild conditions, making it ideal for bioconjugation applications [].
Propargyl-PEG1-NHS ester is relatively stable under physiological conditions (pH 7.4) but can hydrolyze (react with water) at acidic or basic pH, leading to the breakdown of the NHS ester group and loss of its reactivity [].
Propargyl-PEG1-NHS ester functions as a linker molecule. The NHS ester group reacts with the primary amine of a biomolecule, forming an amide bond and attaching the molecule to the bioconjugate. The terminal alkyne group then participates in the CuAAC reaction with an azide-tagged molecule (often a drug, imaging agent, or targeting moiety), leading to the formation of a stable triazole linkage and the final bioconjugate [].